molecular formula C18H28O2 B8460563 10-Phenyldecanoic acid ethyl ester

10-Phenyldecanoic acid ethyl ester

Cat. No. B8460563
M. Wt: 276.4 g/mol
InChI Key: MCHBMLAAPKVHBG-UHFFFAOYSA-N
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Patent
US04927865

Procedure details

A solution of 26.15 g of 9-benzoylnonanoic acid in 260 ml of glacial acetic acid and 1 ml of 0.1N hydrochloric acid is hydrogenated (normal pressure) at 30°-35° C. with 2.6 g of palladium-on-charcoal (5% by weight) as catalyst. When no more hydrogen is taken up, the mixture is filtered and the filtrate is evaporated under reduced pressure. The residue is dissolved in 200 ml of ethanol and 2 ml of concentrated sulfuric acid and the solution is refluxed for 22 hours. The solvent is evaporated off and the residue is treated with water and extracted with ether. The organic phase is separated off, washed with water, sodium bicarbonate solution (10% by weight) and saturated sodium chloride solution, dried and evaporated. Distillation of the residue under high vacuum (1 mbar, 137°-141° C.) gives 20 g of ethyl 10-phenyldecanoate.
Quantity
26.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
260 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
2.6 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H][H].[C:22](O)(=O)[CH3:23]>Cl.[Pd]>[C:2]1([CH2:1][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]([O:19][CH2:22][CH3:23])=[O:18])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
26.15 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CCCCCCCCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
260 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
Cl
Step Five
Name
Quantity
2.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 30°-35° C.
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 200 ml of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
2 ml of concentrated sulfuric acid and the solution is refluxed for 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off
ADDITION
Type
ADDITION
Details
the residue is treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
WASH
Type
WASH
Details
washed with water, sodium bicarbonate solution (10% by weight) and saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue under high vacuum (1 mbar, 137°-141° C.)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCCCCCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 20 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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